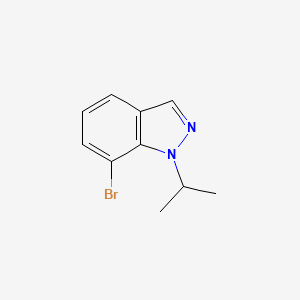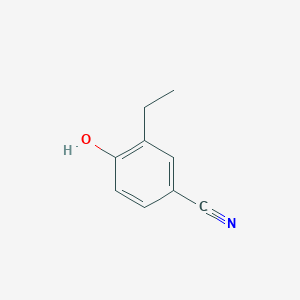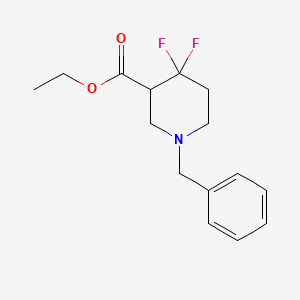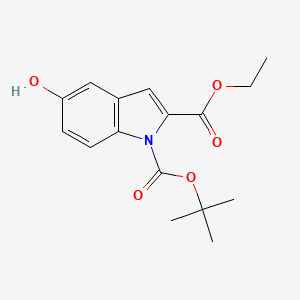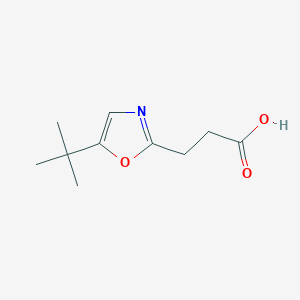
3-(5-Tert-butyl-1,3-oxazol-2-yl)propanoic acid
Übersicht
Beschreibung
“3-(5-Tert-butyl-1,3-oxazol-2-yl)propanoic acid” is a chemical compound with the CAS Number: 1216319-45-7 . It has a molecular weight of 197.23 . The IUPAC name for this compound is 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO3/c1-10(2,3)7-6-11-8(14-7)4-5-9(12)13/h6H,4-5H2,1-3H3,(H,12,13) . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
3-(5-Tert-butyl-1,3-oxazol-2-yl)propanoic acid derivatives have been studied for their antimicrobial properties. A research study demonstrated that chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibit significant in vitro activities against various Gram-negative and Gram-positive bacteria. Notably, certain derivatives with hydrophobic substitutes showed exceptionally high antibacterial activity (Zhang et al., 2011).
Organometallic Chemistry
In organometallic chemistry, derivatives of 3-(5-Tert-butyl-1,3-oxazol-2-yl)propanoic acid have been synthesized and explored. One study reported the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, highlighting the growing interest in organometallic compounds for medicinal chemistry applications (Patra, Merz, & Metzler-Nolte, 2012).
Neuroexcitant Synthesis
Research into neuroexcitants includes the synthesis of compounds like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of neuroexcitant AMPA. The synthesis of these compounds, including their enantiomers, provides valuable insights into neurochemistry and potential therapeutic applications (Pajouhesh et al., 2000).
Synthesis of Complex Molecules
Several studies focus on synthesizing complex molecules involving 3-(5-Tert-butyl-1,3-oxazol-2-yl)propanoic acid for various applications. For instance, the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of targeted PROTAC molecules, illustrates the compound's role in developing novel therapeutic agents (Zhang et al., 2022).
Food Contact Material Safety
The compound's derivatives have been evaluated for safety in food contact materials. A study by EFSA assessed the risk of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a related compound, in polyolefins used in food packaging, concluding no safety concerns under specific conditions (Flavourings, 2011).
Fungicidal Activity
Another application area is in fungicides, where derivatives like 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole have been synthesized and shown to have moderate to excellent fungicidal activity against various pathogens (Mao, Song, & Shi, 2013).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3-(5-tert-butyl-1,3-oxazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)7-6-11-8(14-7)4-5-9(12)13/h6H,4-5H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMKWWHNOUBLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)

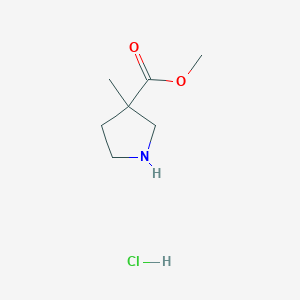
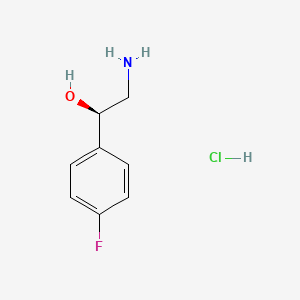
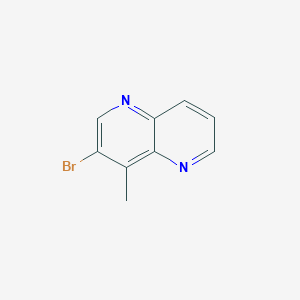
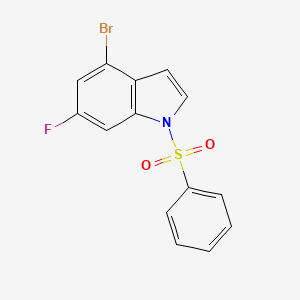
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)
